molecular formula C7H14N2O4S B2666814 N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-28-6

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2666814
CAS No.: 1428364-28-6
M. Wt: 222.26
InChI Key: VATNPTPSLJQJFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves several steps. Typically, the synthetic route includes the reaction of azetidine-3-carboxylic acid with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then reacted with N-methoxy-N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    N-methoxy-N-methylacetamide: This compound has a similar structure but lacks the azetidine ring and the sulfonyl group.

    N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide: This compound is similar but does not have the methoxy group.

    N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide: This compound lacks the N-methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-8(13-2)7(10)6-4-9(5-6)14(3,11)12/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNPTPSLJQJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CN(C1)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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